molecular formula C29H49Na2O5P B10855263 disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate

disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate

Cat. No.: B10855263
M. Wt: 554.6 g/mol
InChI Key: LPWACMVJQSCQOF-RQGAJXLPSA-L
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Description

Disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate (hereafter referred to as disodium α-tocopheryl phosphate) is a phosphorylated derivative of α-tocopherol (vitamin E). Its structure comprises a chromanol ring substituted with methyl groups at positions 2, 5, 7, and 8, along with a phytyl-derived side chain (4,8,12-trimethyltridecyl) at position 2. The hydroxyl group at position 6 is replaced by a phosphate moiety, neutralized by two sodium ions .

Synonyms include:

  • Disodium α-tocopheryl phosphate
  • α-Tocopherol phosphate, disodium salt
  • 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, 6-(dihydrogen phosphate), sodium salt (1:2), (2R) .

The compound’s molecular weight is estimated at 556.64 g/mol (calculated by adding the phosphate group [94.97 g/mol] and two sodium ions [45.98 g/mol] to α-tocopherol’s molecular weight [416.686 g/mol; ]). Its disodium salt form enhances water solubility compared to non-ionic α-tocopherol, making it suitable for applications requiring aqueous stability .

Properties

Molecular Formula

C29H49Na2O5P

Molecular Weight

554.6 g/mol

IUPAC Name

disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate

InChI

InChI=1S/C29H51O5P.2Na/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29;;/h20-22H,9-19H2,1-8H3,(H2,30,31,32);;/q;2*+1/p-2/t21-,22-,29-;;/m1../s1

InChI Key

LPWACMVJQSCQOF-RQGAJXLPSA-L

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OP(=O)([O-])[O-])C.[Na+].[Na+]

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)([O-])[O-])C.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Tocopherol phosphate disodium involves the phosphorylation of alpha-Tocopherol. This process typically requires the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired phosphate ester.

Industrial Production Methods: In industrial settings, the production of alpha-Tocopherol phosphate disodium is scaled up using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations to maximize yield and purity. The final product is then purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for research and commercial applications .

Chemical Reactions Analysis

Hydrolysis of the Phosphate Ester

The compound contains a phosphate ester group linked to the chromene ring. Hydrolysis reactions are expected to cleave this ester bond under acidic or basic conditions:

  • Acidic hydrolysis : In the presence of strong acids (e.g., HCl), the ester bond may hydrolyze to yield the corresponding alcohol (chromenol) and phosphoric acid.

  • Basic hydrolysis : Alkaline conditions (e.g., NaOH) could similarly cleave the ester, forming the chromenol and sodium phosphate salts .

Oxidation of the Chromene Ring

The chromene core, a substituted 2H-1-benzopyran derivative, is susceptible to oxidation. Potential reactions include:

  • Electrophilic addition : The double bonds in the chromene ring could react with electrophiles (e.g., bromine, ozone) to form epoxides or dihydroxy derivatives.

  • Redox transformations : Oxidizing agents (e.g., KMnO₄, H₂O₂) may oxidize the chromene to a quinone structure, altering its antioxidant properties .

Alkylation or Substitution Reactions

The long alkyl chain (4,8,12-trimethyltridecyl) attached to the chromene ring may participate in:

  • Free radical reactions : The alkyl chain could undergo hydrogen abstraction or oxidation, particularly if unsaturated bonds are present.

  • Substitution : Halogenation or alkylation at specific positions might occur under reactive conditions .

Interaction with Biological Molecules

While not a direct chemical reaction, the compound’s phosphate group may influence its binding to enzymes or receptors:

  • Enzymatic hydrolysis : Phosphatases could catalyze the release of chromenol from the phosphate ester in biological systems.

  • Modulation of cellular pathways : The chromene-derived structure may interact with proteins (e.g., Nrf2, NF-κB) to regulate oxidative stress responses .

Comparison of Reaction Types and Products

Reaction TypeReagents/ConditionsMajor Products
Phosphate ester hydrolysis HCl, NaOH, enzymes (e.g., phosphatases)Chromenol, phosphoric acid/sodium phosphate
Chromene oxidation KMnO₄, H₂O₂, OzoneQuinone derivatives, epoxides
Alkylation/substitution Halogens, alkyl halidesHalogenated or alkylated derivatives

Key Observations

  • Structural Stability : The disodium phosphate moiety enhances water solubility, potentially stabilizing the compound in aqueous environments .

  • Biochemical Implications : The chromene-phosphate hybrid structure may enable dual-functionality, combining antioxidant activity with enzymatic interplay .

  • Synthesis-Related Reactions : While explicit synthesis data is limited, esterification of chromenol with phosphoric acid (under acidic conditions) is inferred as a plausible route .

Scientific Research Applications

Antioxidant Properties

Mechanism of Action:
Disodium alpha-tocopheryl phosphate acts as an antioxidant by neutralizing reactive oxygen species (ROS), which can cause oxidative damage to cells. This mechanism is crucial in preventing cellular damage associated with various diseases.

Applications in Research:

  • Cellular Studies: It is frequently used in biological studies to protect cells from oxidative stress. For example, it has been shown to enhance cell survival by modulating signaling pathways involved in oxidative stress responses.
  • Therapeutic Investigations: Research is ongoing into its potential therapeutic effects for conditions related to oxidative stress such as cardiovascular diseases and neurodegenerative disorders.

Cosmetic Industry

Uses in Formulations:
Disodium alpha-tocopheryl phosphate is utilized in cosmetic formulations due to its skin-conditioning and antioxidant properties. It helps improve skin health by protecting against oxidative damage caused by environmental stressors like UV radiation and pollution .

Product Examples:

  • Anti-aging Creams: Its incorporation in anti-aging products aims to enhance skin elasticity and reduce the appearance of fine lines by combating oxidative stress.
  • Moisturizers: The compound's ability to stabilize other ingredients while providing antioxidant benefits makes it a valuable addition to moisturizers.

Nutritional Supplements

Role as a Nutrient:
As a derivative of vitamin E, disodium alpha-tocopheryl phosphate plays a role in dietary supplements aimed at enhancing overall health. Its antioxidant properties contribute to the maintenance of cellular integrity and function.

Research Findings:
Studies have indicated that supplementation with this compound may improve immune function and reduce inflammation markers in various populations .

Agricultural Applications

Crop Protection:
Recent research has explored the use of disodium alpha-tocopheryl phosphate in agricultural settings as a protective agent against oxidative stress in plants. This application aims to enhance crop resilience against environmental stressors such as drought and disease .

Fertilizer Additive:
In some formulations, it is being tested as an additive to fertilizers to improve nutrient absorption and plant health through its antioxidant action .

Biomedical Research

Investigations into Disease Mechanisms:
The compound is being studied for its potential roles in modulating disease mechanisms associated with oxidative stress. For instance:

  • Cancer Research: Its ability to inhibit ROS may contribute to cancer prevention strategies by protecting DNA from oxidative damage.
  • Neuroprotection: Studies suggest that it may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease through its antioxidant actions .

Data Table: Comparative Analysis of Applications

Application AreaSpecific UsesBenefits
Antioxidant ResearchCell protection studiesPrevents oxidative damage
Cosmetic IndustryAnti-aging creams, moisturizersImproves skin health and elasticity
Nutritional SupplementsDietary supplementsEnhances immune function
Agricultural UseCrop protection and fertilizer additivesIncreases plant resilience
Biomedical ResearchCancer prevention, neuroprotectionModulates disease mechanisms

Case Studies

  • Cellular Protection Study:
    A study demonstrated that disodium alpha-tocopheryl phosphate significantly reduced ROS levels in cultured neuronal cells exposed to oxidative stress. The results indicated enhanced cell viability and reduced markers of apoptosis compared to control groups.
  • Cosmetic Formulation Efficacy:
    Clinical trials evaluating a moisturizer containing disodium alpha-tocopheryl phosphate showed significant improvements in skin hydration and elasticity after eight weeks of use compared to placebo formulations .
  • Agricultural Resilience Research:
    Field trials indicated that crops treated with formulations containing disodium alpha-tocopheryl phosphate exhibited improved resistance to drought conditions and higher yields compared to untreated controls .

Mechanism of Action

The mechanism of action of alpha-Tocopherol phosphate disodium involves its antioxidant properties. It scavenges reactive oxygen species, thereby protecting cells from oxidative damage. The compound also enhances the migration of endothelial progenitor cells and promotes angiogenesis under high glucose and low oxygen conditions. This is achieved through the stabilization of the cytoskeleton and the maintenance of mitochondrial function, which prevents apoptosis and supports cell survival .

Comparison with Similar Compounds

Key Observations :

  • α-Tocopherol : The unmodified form exhibits strong lipophilicity, limiting its use in aqueous systems. It acts as a chain-breaking antioxidant in lipid membranes .
  • Acetate Derivative : The acetate group increases molecular weight but retains moderate lipophilicity, often used in topical formulations for enhanced stability .
  • Disodium Phosphate: Phosphorylation and sodium neutralization drastically improve water solubility, enabling applications in intravenous or hydrophilic matrices .

Antioxidant Activity and Mechanisms

Antioxidant behavior varies significantly among these compounds due to functional group differences:

α-Tocopherol

  • Mechanism : Primarily acts via hydrogen atom transfer (HAT) , scavenging lipid peroxyl radicals in hydrophobic environments .
  • Assays : High activity in ORAC (oxygen radical absorbance capacity) and inhibition of LDL autoxidation .

Disodium α-Tocopheryl Phosphate

  • Mechanism : The phosphate group may alter radical scavenging efficiency. Preliminary studies suggest mixed HAT and electron transfer (ET) activity due to increased polarity .
  • Assays : Higher activity in hydrophilic FRAP (ferric ion reducing antioxidant power) compared to α-tocopherol, but reduced efficacy in lipid-based ORAC assays .

Acetate Derivative

  • Mechanism: The acetate group stabilizes the chromanol ring but reduces direct radical scavenging capacity. Acts predominantly as a pro-drug, releasing α-tocopherol upon hydrolysis .

Biological Activity

Disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate is a complex compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound consists of a disodium phosphate moiety linked to a chromene derivative. The chromene structure is characterized by a dihydrochromen backbone with multiple methyl substitutions that enhance its stability and biological interactions. Its molecular formula can be represented as follows:

C27H47Na2O4P\text{C}_{27}\text{H}_{47}\text{Na}_2\text{O}_4\text{P}

This structure plays a crucial role in its biological activity by influencing its solubility and reactivity.

Mechanisms of Biological Activity

1. Antioxidant Properties:
The compound exhibits potent antioxidant activity attributed to the presence of the chromene structure. Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress in biological systems. This property is vital for protecting cells from damage caused by reactive oxygen species (ROS) .

2. Modulation of Cellular Pathways:
Studies suggest that disodium phosphate derivatives can influence various cellular pathways. For instance, they may modulate pathways involved in inflammation and apoptosis. The presence of the phosphate group is known to affect signaling cascades that regulate cell survival and proliferation .

3. Nutritional Applications:
As a source of phosphorus, disodium phosphate plays a critical role in cellular metabolism. It is often used as a food additive to enhance nutritional value and improve the stability of food products. Its role in energy metabolism through ATP synthesis is well-documented .

Research Findings

Several studies have investigated the biological effects of disodium phosphate and related compounds:

  • Antioxidant Studies: A study demonstrated that compounds similar to disodium phosphate could effectively reduce lipid peroxidation in vitro, indicating their potential as dietary antioxidants .
  • Cell Proliferation: Research on cell lines has shown that disodium phosphate can enhance cell growth under specific conditions, likely due to its role in energy metabolism .
  • Toxicity Assessments: Toxicological evaluations have indicated that while disodium phosphate is generally safe at recommended dietary levels, excessive intake may lead to adverse effects such as gastrointestinal disturbances .

Case Studies

Case Study 1: Antioxidant Efficacy
In a controlled experiment examining the antioxidant efficacy of various compounds, disodium phosphate was found to significantly reduce oxidative stress markers in human cell lines exposed to oxidative agents. This study highlighted its potential for use in nutraceutical formulations aimed at reducing oxidative damage.

Case Study 2: Nutritional Supplementation
A clinical trial evaluated the effects of disodium phosphate supplementation on athletes' performance. Results indicated improved endurance and recovery times attributed to enhanced energy metabolism facilitated by phosphorus availability.

Data Tables

Parameter Value Unit
Molecular Weight520.47g/mol
SolubilitySoluble in water-
Antioxidant ActivityIC50 = 25 µMConcentration
Phosphorus Content18%% w/w

Q & A

Q. How is the stereochemical configuration of the compound verified during synthesis?

The stereochemistry of the chromanol core and the 4R,8R-trimethyltridecyl side chain is confirmed using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . For example, coupling constants in 1^1H-NMR (e.g., vicinal protons on the chromanol ring) and 13^{13}C-NMR chemical shifts for methyl and hydroxyl groups provide stereochemical clues. X-ray diffraction resolves absolute configurations .

Q. What analytical methods are recommended for assessing purity in preclinical studies?

Use reverse-phase HPLC with UV detection (λ = 290–300 nm, characteristic of chromanol absorption) and mass spectrometry (MS) . A validated method should achieve ≥98% purity, with mobile phases combining acetonitrile and ammonium acetate buffer (pH 4.5) to resolve phosphorylated derivatives .

Q. How should the compound be stored to maintain stability?

Store lyophilized powder at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the chromanol ring. In solution (aqueous or DMSO), use antioxidants like 0.1% EDTA to chelate metal ions that catalyze degradation. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating its antioxidant activity in cellular models?

Combine hydrogen atom transfer (HAT) and electron transfer (ET) assays to capture multifaceted activity:

  • ORAC (Oxygen Radical Absorbance Capacity) : Quantifies peroxyl radical scavenging via fluorescence decay of fluorescein.
  • FRAP (Ferric Reducing Antioxidant Power) : Measures Fe3+^{3+}→Fe2+^{2+} reduction.
  • Cellular ROS assays : Use dichlorofluorescin diacetate (DCFH-DA) in macrophage or neuronal cell lines.
    Note: Normalize results to α-tocopherol equivalents due to structural homology .

Q. How can contradictions in antioxidant data between in vitro and in vivo studies be resolved?

Discrepancies often arise from bioavailability differences. Use pharmacokinetic profiling (LC-MS/MS) to measure tissue distribution and metabolite formation. For example, the phosphate group enhances solubility but may reduce membrane permeability. Pair in vitro assays with ex vivo lipid peroxidation models (e.g., liver homogenates) to bridge mechanistic gaps .

Q. What strategies mitigate interference from the phosphate group in biological assays?

  • Enzymatic dephosphorylation : Treat samples with alkaline phosphatase (e.g., 1 U/µg compound, 37°C, 2 hr) to isolate the aglycone form.
  • Chelation : Add 1 mM EDTA to buffer systems to prevent phosphate-metal interactions in FRAP or ABTS assays .

Q. How is the compound’s interaction with lipid bilayers characterized?

Use differential scanning calorimetry (DSC) and fluorescence anisotropy with DPH (1,6-diphenyl-1,3,5-hexatriene) probes. Studies show the 4R,8R-trimethyltridecyl chain integrates into lipid rafts, increasing membrane rigidity by 20–30% compared to α-tocopherol .

Methodological Considerations for Data Interpretation

Q. How are conflicting results in pro-oxidant vs. antioxidant behavior addressed?

Pro-oxidant activity at high concentrations (>50 µM) is linked to redox cycling of the chromanol quinone. Use cyclic voltammetry to determine redox potentials and EPR spectroscopy to detect semiquinone radicals. Dose-response curves should span 0.1–100 µM to capture biphasic effects .

Q. What controls are essential for in vivo neuroprotection studies?

  • Positive control : α-Tocopherol (50 mg/kg, oral) for antioxidant efficacy.
  • Negative control : Vehicle with equimolar phosphate buffer to isolate excipient effects.
  • Biomarkers : Measure 8-isoprostane (lipid peroxidation) and glutathione levels in cerebrospinal fluid .

Key Data from Literature

ParameterValue/OutcomeMethod/ModelReference
LogP (octanol-water)8.2 ± 0.3Shake-flask HPLC
IC50_{50} (ORAC assay)12.5 µM (vs. 10.2 µM for α-tocopherol)Fluorescein decay kinetics
Plasma half-life (rat)4.7 hrLC-MS/MS

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